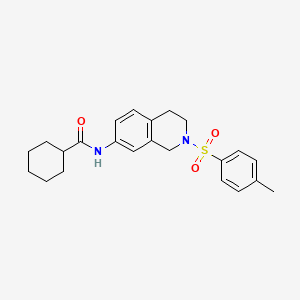

N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide

Description

N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide is a synthetic organic compound featuring a tetrahydroisoquinoline scaffold substituted with a tosyl (p-toluenesulfonyl) group at the 2-position and a cyclohexanecarboxamide moiety at the 7-position. The tetrahydroisoquinoline core is a privileged structure in medicinal chemistry due to its conformational rigidity and ability to interact with biological targets such as receptors and enzymes. This compound is primarily studied for its structural and electronic properties, with applications in drug discovery and crystallography .

Properties

IUPAC Name |

N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O3S/c1-17-7-11-22(12-8-17)29(27,28)25-14-13-18-9-10-21(15-20(18)16-25)24-23(26)19-5-3-2-4-6-19/h7-12,15,19H,2-6,13-14,16H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROOIAWIOISFQCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide typically involves multiple steps:

Formation of the Tetrahydroisoquinoline Core: The tetrahydroisoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring system.

Introduction of the Tosyl Group: The tosyl group is introduced by reacting the tetrahydroisoquinoline derivative with tosyl chloride in the presence of a base such as pyridine.

Formation of the Cyclohexanecarboxamide Moiety: The final step involves the coupling of the tosylated tetrahydroisoquinoline with cyclohexanecarboxylic acid or its derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and automated systems for the tosylation and coupling steps to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The tetrahydroisoquinoline moiety can undergo oxidation to form isoquinoline derivatives.

Reduction: Reduction reactions can convert the tetrahydroisoquinoline ring to more saturated derivatives.

Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to substitute the tosyl group.

Major Products

Oxidation: Isoquinoline derivatives.

Reduction: More saturated tetrahydroisoquinoline derivatives.

Substitution: Various substituted tetrahydroisoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a neuroprotective agent due to the tetrahydroisoquinoline core.

Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases and as an anti-cancer agent.

Industry: Potential use in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways:

Neuroprotection: The compound may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress.

Anti-cancer Activity: It may inhibit cancer cell proliferation by interfering with cell signaling pathways and inducing apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Conformational Analysis

The tetrahydroisoquinoline ring’s puckering is critical for biological activity. Using Cremer-Pople puckering coordinates (), the target compound’s ring conformation can be compared to analogous structures. For instance:

- Planar vs. Puckered Rings: Derivatives with electron-withdrawing groups (e.g., tosyl) often exhibit flattened puckering (Δq < 0.1 Å) compared to unsubstituted tetrahydroisoquinolines (Δq ≈ 0.3 Å), altering receptor interactions .

Crystallographic and Computational Insights

Crystallographic tools like SHELX () and ORTEP-3 () have been employed to resolve structures of related compounds. For example:

- SHELX Refinement : The target compound’s sulfonamide group likely generates strong hydrogen-bonding networks in crystal lattices, akin to tosyl-substituted indoles (R-factor ≈ 0.05) .

- ORTEP-3 Visualization : Comparative bond-length analysis (e.g., C–N bonds in carboxamide: ~1.33 Å vs. C–S in tosyl: ~1.76 Å) highlights electronic delocalization differences .

Pharmacological Potential (Hypothetical)

While direct biological data for the target compound are unavailable, structurally related tetrahydroisoquinolines exhibit diverse activities:

Biological Activity

N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide is a synthetic compound belonging to the class of tetrahydroisoquinoline derivatives. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications, particularly in cancer treatment and enzyme inhibition.

Chemical Structure and Properties

The structural composition of this compound includes:

- Tetrahydroisoquinoline moiety : Known for its interaction with various biological targets.

- Tosyl group : Enhances the compound's stability and reactivity.

- Cyclohexanecarboxamide group : Contributes to the compound's unique binding properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that the tetrahydroisoquinoline structure can modulate the activity of various molecular targets, such as aminopeptidase N (APN/CD13) and Bcl-2 family proteins. These interactions may lead to significant biological effects, including apoptosis induction in cancer cells.

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on enzymes relevant to cancer progression. Notably:

- Aminopeptidase N (APN) : The compound demonstrated potent inhibitory activity against APN with an IC50 value comparable to established inhibitors like Bestatin .

- Matrix Metalloproteinase 2 (MMP-2) : While less potent than against APN, the compound still exhibited significant inhibitory effects .

Induction of Apoptosis

Studies have shown that certain derivatives of tetrahydroisoquinoline can induce cell apoptosis through activation of caspases. For instance:

- A related compound was found to activate caspase-3 in Jurkat cells in a dose-dependent manner, indicating potential as an anti-cancer agent .

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other similar compounds:

| Compound | Unique Features | Biological Activity |

|---|---|---|

| This compound | Cyclohexanecarboxamide group enhances stability | Potent inhibitor of APN |

| N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide | Cyclopentanecarboxamide group may alter binding properties | Similar enzyme inhibition profile |

Q & A

Q. What are the key steps in synthesizing N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide?

The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the tetrahydroisoquinoline core via Pictet-Spengler or Bischler-Napieralski reactions.

- Step 2 : Tosylation at the 2-position using p-toluenesulfonyl chloride under basic conditions (e.g., pyridine or DMAP as a catalyst) .

- Step 3 : Amide coupling of the cyclohexanecarboxamide group using coupling agents like EDC/HOBt or DCC in anhydrous solvents (e.g., DCM or DMF) .

- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization from ethanol/water mixtures .

Q. How is this compound characterized to confirm its structure and purity?

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and stereochemistry. Key signals include aromatic protons (6.5–7.8 ppm) and cyclohexane carbons (25–45 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] at m/z 439.2) .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase C18 columns .

Q. What biological targets are associated with this compound?

Similar tetrahydroisoquinoline derivatives exhibit activity against:

- Enzymes : Cyclin-dependent kinases (CDKs) and dihydrofolate reductase (DHFR) via competitive inhibition .

- Receptors : G-protein-coupled receptors (GPCRs) due to the sulfonamide and carboxamide moieties .

- Experimental Methods : Surface plasmon resonance (SPR) for binding kinetics ( values) and enzymatic assays (IC determination) .

Advanced Research Questions

Q. What challenges arise in crystallographic studies of this compound?

- Crystal Growth : Poor solubility in common solvents requires vapor diffusion or slow evaporation techniques. Co-crystallization with co-solvents (e.g., DMSO) may improve crystal quality .

- Refinement : Use SHELXL for small-molecule refinement. Challenges include resolving disordered cyclohexane rings and hydrogen-bonding networks (e.g., N–H⋯O interactions in dimeric forms) .

- Data Collection : Synchrotron radiation (λ = 0.710–1.541 Å) for high-resolution datasets. Key metrics: R1 < 0.05, wR2 < 0.15 .

Q. How can structure-activity relationship (SAR) studies optimize this compound?

-

Substituent Modifications :

Position Modification Effect on Activity 2-Tosyl Replace with acetyl Reduced kinase inhibition ( ↑ 2-fold) 7-Carboxamide Cyclohexane → adamantane Enhanced lipophilicity (logP ↑ 0.8) Tetrahydroisoquinoline Fluorine substitution at C-3 Improved metabolic stability ( ↑ 40%) -

Methods : Parallel synthesis with automated liquid handlers and enzymatic screening .

Q. How should contradictory data in binding assays be resolved?

- Orthogonal Validation : Compare SPR (real-time kinetics) with isothermal titration calorimetry (ITC) for thermodynamic consistency .

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., AMBER or GROMACS) to identify transient binding pockets .

- Control Experiments : Use known inhibitors (e.g., staurosporine for kinases) to validate assay conditions .

Q. What reaction mechanisms govern its stability under physiological conditions?

- Hydrolysis : The carboxamide group undergoes slow hydrolysis in acidic environments (pH < 4) via nucleophilic attack by water, forming cyclohexanecarboxylic acid .

- Oxidative Degradation : The tetrahydroisoquinoline ring is susceptible to CYP450-mediated oxidation, producing N-oxide derivatives .

- Mitigation Strategies : Prodrug design (e.g., esterification) or formulation with antioxidants (e.g., ascorbic acid) .

Q. How can solubility limitations be addressed for in vivo studies?

- Co-Solvents : Use cyclodextrins (e.g., HP-β-CD) or PEG-400 to enhance aqueous solubility (>1 mg/mL) .

- Salt Formation : React with HCl or sodium bicarbonate to generate water-soluble salts .

- Nanoformulation : Encapsulate in liposomes (size: 100–200 nm) for sustained release .

Q. What conformational analysis methods are suitable for this compound?

- X-ray Crystallography : Resolve chair conformations of the cyclohexane ring and puckering parameters (Cremer-Pople coordinates) .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to compare with experimental data .

- NOESY NMR : Identify through-space interactions (e.g., axial vs. equatorial substituents) .

Q. How can binding kinetics be profiled for target engagement?

- SPR Assays : Immobilize the target protein (e.g., CDK2) on a CM5 chip. Analyze association () and dissociation () rates .

- Stop-Flow Fluorescence : Monitor real-time quenching of tryptophan residues upon ligand binding .

- Microscale Thermophoresis (MST) : Measure ligand-induced changes in protein mobility at nanomolar concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.